2-(5-Methylpyridin-2-yl)acetic acid

Catalog No.
S789743
CAS No.
848093-05-0
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Methylpyridin-2-yl)acetic acid

CAS Number

848093-05-0

Product Name

2-(5-Methylpyridin-2-yl)acetic acid

IUPAC Name

2-(5-methylpyridin-2-yl)acetic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)

InChI Key

TYHTUJMBDHMENY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CC(=O)O

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)O
  • Heterocyclic Chemistry

    2-(5-Methylpyridin-2-yl)acetic acid contains a pyridine ring, a common heterocyclic functional group found in many biologically active molecules. Scientists might study this compound to understand how the presence of the pyridine ring and the attached acetic acid group influence its properties.

  • Medicinal Chemistry

    The pyridine ring is present in various drugs, and some researchers might investigate 2-(5-Methylpyridin-2-yl)acetic acid as a potential lead compound for drug discovery. This would involve studying its biological activity against specific targets or disease models.

  • Material Science

    Carboxylic acids like 2-(5-Methylpyridin-2-yl)acetic acid can be used as building blocks for the synthesis of polymers or other functional materials. Researchers might explore its potential applications in this field.

2-(5-Methylpyridin-2-yl)acetic acid is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group and a carboxylic acid functional group. Its molecular formula is C₈H₉NO₂, and it has a molar mass of approximately 151.16 g/mol. The compound is a colorless to light yellow liquid or solid at room temperature, depending on its purity and form. It is known for its potential applications in pharmaceuticals and as a building block in organic synthesis .

The chemical behavior of 2-(5-Methylpyridin-2-yl)acetic acid is primarily dictated by its carboxylic acid group, which can undergo typical reactions associated with carboxylic acids:

  • Esterification: This compound can react with alcohols to form esters, a reaction that is often catalyzed by acids.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.
  • Amidation: The carboxylic acid can react with amines to form amides, which are important in medicinal chemistry.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

Research indicates that 2-(5-Methylpyridin-2-yl)acetic acid may exhibit various biological activities. Compounds containing pyridine rings are often investigated for their pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against specific bacterial strains.
  • Anti-inflammatory Properties: Similar compounds have been studied for their potential to reduce inflammation.
  • CNS Activity: Pyridine derivatives are often explored for their effects on the central nervous system, potentially influencing neurotransmitter systems.

Several synthesis methods have been reported for producing 2-(5-Methylpyridin-2-yl)acetic acid:

  • Direct Alkylation: Starting from 5-methylpyridine, alkylation with chloroacetic acid under basic conditions can yield the desired product.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can introduce the carboxylic acid group onto the pyridine ring.
  • Reduction Reactions: Reduction of corresponding nitriles or esters derived from 5-methylpyridine can also lead to the formation of 2-(5-Methylpyridin-2-yl)acetic acid.

These methods highlight the versatility of synthetic routes available for this compound, allowing chemists to tailor production based on available starting materials and desired outcomes .

2-(5-Methylpyridin-2-yl)acetic acid has several notable applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.
  • Building Block in Organic Synthesis: Its functional groups make it suitable for constructing complex molecules in organic chemistry.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

The compound's unique structure allows it to participate in diverse

Several compounds share structural similarities with 2-(5-Methylpyridin-2-yl)acetic acid, each exhibiting unique properties and applications:

Compound NameMolecular FormulaNotable Features
2-Amino-2-(5-methylpyridin-2-yl)acetic acidC₈H₁₀N₂O₂Contains an amino group; potential CNS activity
5-MethylpyridineC₆H₇NSimple structure; used as a solvent and reagent
3-(5-Methylpyridin-2-yl)propanoic acidC₉H₁₁NO₂Longer carbon chain; different biological activities

The uniqueness of 2-(5-Methylpyridin-2-yl)acetic acid lies in its specific substitution pattern, which may confer distinct reactivity and biological properties compared to these similar compounds. Its potential applications in pharmaceuticals and organic synthesis further highlight its importance in chemical research .

XLogP3

0.7

Wikipedia

5-Methyl-2-pyridineacetic acid

Dates

Last modified: 08-15-2023

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